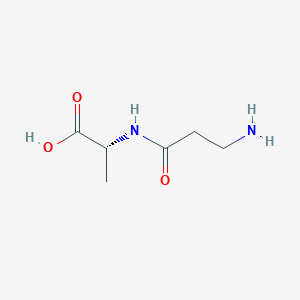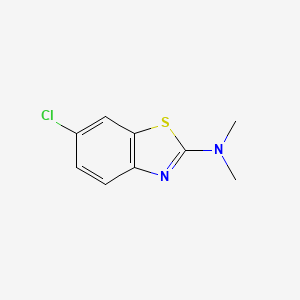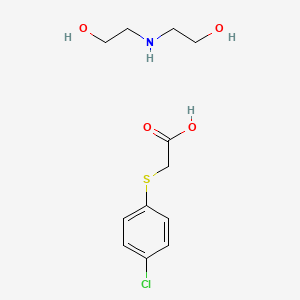
2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol is a compound with a complex structure that combines a chlorophenyl group, a sulfanylacetic acid moiety, and a hydroxyethylaminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol typically involves multiple steps, starting with the preparation of the chlorophenyl sulfanyl intermediate This intermediate is then reacted with acetic acid derivatives under controlled conditions to form the sulfanylacetic acid moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form different derivatives.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)thioacetic acid
- 2-(4-chlorophenyl)sulfanylpropionic acid
- 2-(4-chlorophenyl)sulfanylethanol
Uniqueness
2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
87298-92-8 |
|---|---|
Molecular Formula |
C12H18ClNO4S |
Molecular Weight |
307.79 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H7ClO2S.C4H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2 |
InChI Key |
MWBHCFLEPCZMNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)O)Cl.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



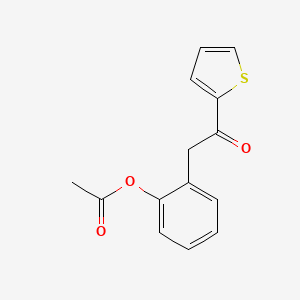
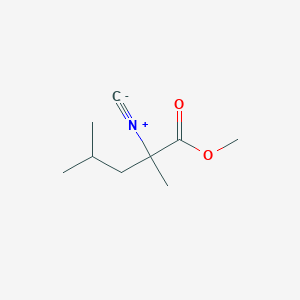

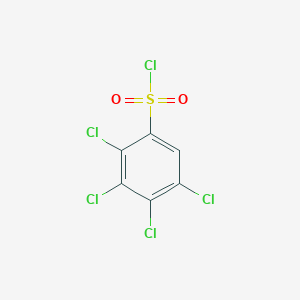
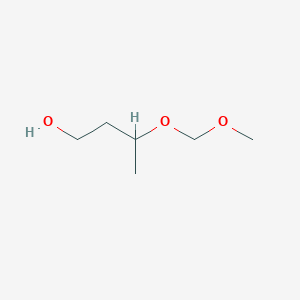

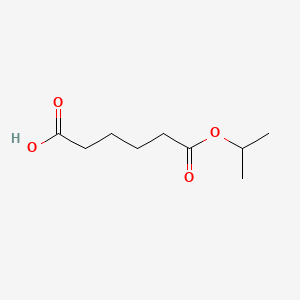
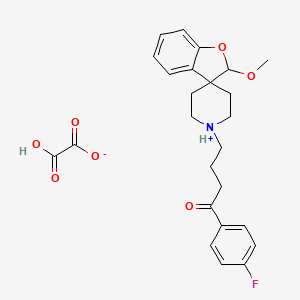
![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)

